Benzamide, N-1H-benzimidazol-2-yl-2-hydroxy-

Description

The exact mass of the compound Benzamide, N-1H-benzimidazol-2-yl-2-hydroxy- is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.2 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Benzamide, N-1H-benzimidazol-2-yl-2-hydroxy- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzamide, N-1H-benzimidazol-2-yl-2-hydroxy- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-(1H-benzimidazol-2-yl)-2-hydroxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3O2/c18-12-8-4-1-5-9(12)13(19)17-14-15-10-6-2-3-7-11(10)16-14/h1-8,18H,(H2,15,16,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONQHWFJTDJGHAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=NC3=CC=CC=C3N2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00210748 | |

| Record name | Benzamide, N-1H-benzimidazol-2-yl-2-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00210748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

0.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49665691 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

61745-68-4 | |

| Record name | Benzamide, N-1H-benzimidazol-2-yl-2-hydroxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061745684 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzamide, N-1H-benzimidazol-2-yl-2-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00210748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to N-(1H-benzimidazol-2-yl)-2-hydroxy-benzamide: Synthesis, Properties, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

N-(1H-benzimidazol-2-yl)-2-hydroxy-benzamide, a molecule integrating the structural features of salicylamide and a benzimidazole moiety, stands as a compound of significant interest in medicinal chemistry. The benzimidazole core is a well-established pharmacophore present in numerous FDA-approved drugs, exhibiting a wide array of biological activities.[1] Concurrently, the salicylamide structure is known for its analgesic and antipyretic properties.[2] This guide provides a comprehensive technical overview of the synthesis, predicted physicochemical properties, and detailed analytical protocols for N-(1H-benzimidazol-2-yl)-2-hydroxy-benzamide, offering a foundational resource for researchers engaged in the exploration of novel benzimidazole-based therapeutic agents.

Introduction: The Scientific Rationale

The strategic combination of the benzimidazole and salicylamide scaffolds in N-(1H-benzimidazol-2-yl)-2-hydroxy-benzamide presents a compelling case for its investigation as a potential bioactive agent. Benzimidazole derivatives are known to interact with various biological macromolecules, owing to their structural similarity to naturally occurring nucleotides.[3] Their therapeutic applications are extensive, spanning antiviral, anticancer, anti-inflammatory, and antiparasitic activities.[3][4] The inclusion of the 2-hydroxy-benzamide (salicylamide) portion introduces a functionality recognized for its own pharmacological effects and potential to modulate the overall properties of the molecule.[5] This guide aims to provide the fundamental chemical and physical characterization necessary to underpin further biological evaluation of this promising compound.

Molecular Structure and Chemical Data

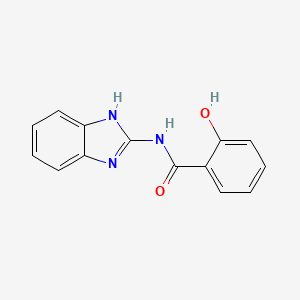

The chemical structure of N-(1H-benzimidazol-2-yl)-2-hydroxy-benzamide is characterized by a benzamide linkage between a 2-hydroxybenzoyl group and a 1H-benzimidazol-2-amine.

Caption: Chemical structure of N-(1H-benzimidazol-2-yl)-2-hydroxy-benzamide.

Table 1: Chemical Identifiers and Computed Properties

| Property | Value | Source |

| IUPAC Name | N-(1H-benzimidazol-2-yl)-2-hydroxy-benzamide | - |

| Molecular Formula | C₁₄H₁₁N₃O₂ | - |

| Molecular Weight | 253.26 g/mol | - |

| Hydrogen Bond Donors | 3 | - |

| Hydrogen Bond Acceptors | 4 | - |

| Rotatable Bonds | 2 | - |

Synthesis Pathway

A plausible and efficient method for the synthesis of N-(1H-benzimidazol-2-yl)-2-hydroxy-benzamide involves the amidation of 2-aminobenzimidazole with a salicylic acid derivative. A common approach in the synthesis of N-substituted benzamides is the reaction of an amine with a carboxylic acid or its more reactive acyl chloride derivative.[6]

Caption: Proposed synthesis workflow for the target molecule.

Detailed Experimental Protocol: Amidation Reaction

-

Rationale: The use of salicyloyl chloride as the acylating agent enhances the reactivity of the carboxyl group, facilitating the nucleophilic attack by the amino group of 2-aminobenzimidazole. The reaction is typically performed in the presence of a base to neutralize the hydrochloric acid byproduct.

-

Step-by-Step Methodology:

-

Dissolution: Dissolve 2-aminobenzimidazole (1.0 equivalent) in a suitable aprotic solvent such as anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).

-

Basification: Add a non-nucleophilic organic base, such as triethylamine (1.1 equivalents), to the solution and stir for 10-15 minutes at room temperature.

-

Acylation: Cool the reaction mixture to 0 °C using an ice bath. Slowly add a solution of salicyloyl chloride (1.05 equivalents) in the same solvent dropwise over a period of 30 minutes.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure N-(1H-benzimidazol-2-yl)-2-hydroxy-benzamide.

-

Physical and Chemical Properties

Due to the limited availability of experimental data for the specific target molecule, the following properties are predicted based on the known characteristics of its constituent moieties, salicylamide and benzimidazole.

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value/Range | Rationale/Reference |

| Appearance | White to off-white crystalline solid | Based on the appearance of salicylamide and benzimidazole derivatives.[2] |

| Melting Point (°C) | >200 (with decomposition) | Benzimidazole derivatives often have high melting points. For instance, 2-(2-Hydroxybenzylidene)-1-(1H-benzimidazol-2-yl) hydrazine has a melting point of 275.1–277.7 °C. |

| Solubility | Sparingly soluble in water; soluble in polar organic solvents (e.g., DMSO, DMF, ethanol). | Benzimidazoles are generally more soluble in polar solvents.[7] Salicylamide has low water solubility but is more soluble in organic solvents.[2] |

| pKa | Acidic (phenol): ~8-10; Basic (imidazole): ~4-5 | The phenolic hydroxyl group is expected to be acidic, while the imidazole nitrogen can be protonated. The pKa of the benzimidazole conjugate acid is around 5.68.[8] |

Spectroscopic Characterization

The identity and purity of the synthesized N-(1H-benzimidazol-2-yl)-2-hydroxy-benzamide would be confirmed through a combination of spectroscopic techniques.

Infrared (IR) Spectroscopy

-

Expected Absorptions:

-

~3400-3200 cm⁻¹: N-H and O-H stretching vibrations (broad).

-

~3100-3000 cm⁻¹: Aromatic C-H stretching.

-

~1650 cm⁻¹: C=O (amide I) stretching.

-

~1600-1450 cm⁻¹: C=C and C=N stretching in the aromatic and imidazole rings.

-

~1540 cm⁻¹: N-H bending (amide II).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (in DMSO-d₆):

-

~11.5-12.5 ppm (broad singlet, 1H): Imidazole N-H proton.

-

~10.0-11.0 ppm (singlet, 1H): Amide N-H proton.

-

~9.5-10.5 ppm (singlet, 1H): Phenolic O-H proton.

-

~7.0-8.0 ppm (multiplets, 8H): Aromatic protons of the benzimidazole and salicylate rings. The exact chemical shifts and coupling patterns would depend on the electronic environment of each proton.

-

-

¹³C NMR (in DMSO-d₆):

-

~165-170 ppm: Amide carbonyl carbon.

-

~150-160 ppm: Carbon attached to the phenolic hydroxyl group.

-

~110-145 ppm: Aromatic and imidazole carbons.

-

Mass Spectrometry (MS)

-

Expected Molecular Ion Peak (M⁺): m/z = 253.08.

-

Fragmentation Pattern: Expect fragmentation at the amide bond, leading to ions corresponding to the benzimidazolyl and salicyl fragments.

Potential Biological Significance and Applications

The hybrid structure of N-(1H-benzimidazol-2-yl)-2-hydroxy-benzamide suggests a high potential for diverse biological activities. The benzimidazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting activities such as:

-

Anticancer: Due to their structural resemblance to purine, they can interfere with nucleic acid and protein synthesis in cancer cells.[3]

-

Antimicrobial and Antifungal: Several benzimidazole-based drugs are used as anthelmintics and fungicides.[4]

-

Anti-inflammatory: Benzimidazole compounds have been shown to inhibit enzymes like cyclooxygenase (COX).[5]

The salicylamide moiety is known for its analgesic and anti-inflammatory effects. Therefore, this compound could potentially exhibit synergistic or novel biological activities, making it a prime candidate for screening in various disease models.

Conclusion

This technical guide provides a foundational understanding of N-(1H-benzimidazol-2-yl)-2-hydroxy-benzamide, a molecule of considerable scientific interest. While experimental data for this specific compound is not widely available, this document offers a robust framework for its synthesis, predicts its key physicochemical properties based on established chemical principles and data from analogous structures, and outlines the necessary analytical methodologies for its characterization. The potential for this molecule to exhibit significant biological activity, given its hybrid structure, warrants further investigation by the scientific community. The protocols and data presented herein are intended to facilitate and guide such future research endeavors.

References

-

New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity. (n.d.). Retrieved January 25, 2026, from [Link]

- Structure-based design of functionalized 2-substituted and 1,2-disubstituted benzimidazole derivatives and their in vitro antibacterial efficacy. (2017). Frontiers in Microbiology, 8.

- Agarwal, D. K., & Goyal, P. K. (2021). Synthetic and Biological Aspects of Benzimidazole Derivatives. Chemistry & Biology Interface, 11(1), 6-12.

- Shahnaz, M., Kaur, P., Parkash, J., & Parsad, D. N. (2018). Synthesis, characterization of 2-substituted benzimidazole derivatives and evaluation of antimicrobial activity. Journal of Drug Delivery and Therapeutics, 8(5), 460-464.

- CN106866544B - 2- (2-hydroxyphenyl) -1H-benzimidazole and derivative, synthetic method and application thereof - Google Patents. (n.d.).

- Synthesis, crystal elucidation, spectroscopic analysis, DFT, NLO and biological studies of N-(1H-benzimidazol-2-yl)benzamide heterocyclic compounds. (2025). Journal of Molecular Structure, 1300, 137156.

-

13C NMR spectra and biological activity of N-(1H-benzimidazol-2-yl)benzamides. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]

- Synthesis, characterization and antimicrobial activity of N-substituted 2-substituted-benzimidazole derivatives. (2016). Journal of Chemical and Pharmaceutical Research, 8(4), 88-95.

-

Poly(vinylidene fluoride). (n.d.). CAS Common Chemistry. Retrieved January 25, 2026, from [Link]

-

Physical properties of synthesised N-substituted-2-substituted benzimidazole derivatives. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]

- Hajri, A., Smirani, W., & Abderrahim, R. (2011). Synthesis, spectroscopic characterization and X-ray structure of [1,2a]benzimidazol-2-yl amidine. Spectrochimica acta. Part A, Molecular and biomolecular spectroscopy, 79(5), 1856–1859.

- Benzimidazole Derivatives in Drug Design: Structure-Activity Relationships and Therapeutic Potential: A Review. (2024). Journal of Molecular Structure, 1298, 137009.

-

Salicylamide. (n.d.). Cheméo. Retrieved January 25, 2026, from [Link]

- Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. (2023). RSC Advances, 13(35), 24353-24372.

- New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity. (2021). RSC Advances, 11(62), 39353-39366.

-

Benzimidazole. (n.d.). In Wikipedia. Retrieved January 25, 2026, from [Link]

- Chemical Synthesis and Hemi-Synthesis of Novel Benzimidazole Derivatives Using Microwave-Assisted Process: Chemical Characterization, Bioactivities and Molecular Docking. (2022). Molecules, 27(23), 8345.

- Synthesis of 4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde and 2-({4-[(1H-Benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide. (2020). Molbank, 2020(2), M1128.

-

1H-NMR spectrum of 1-(2-Hydroxybenzyl)-2-(2-hydroxyphenyl)-1H-benzimidazol-3-ium chloride crystal. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]

- A Comprehensive Study of N-Butyl-1H-Benzimidazole. (2022). Molecules, 27(22), 7904.

- Synthesis, spectroscopic and structural studies of N -(1 H -benzimidazol-2-yl)- N ′-benzyl propionamidine. (2008). Journal of Molecular Structure, 875(1-3), 335-340.

- Synthesis and Characterization of Novel Amide Derivatives of Nitro- Imidazole. (2012). Der Pharma Chemica, 4(3), 960-964.

- Synthesis and characterization of N-substituted benzimidazole derivatives and study of their antibacterial and antifungal activity. (2017). World Journal of Pharmaceutical Research, 6(8), 1145-1157.

- Conformational and Chiroptical Properties of Salicylamide-Based Peptidomimetics. (2024). Molecules, 29(3), 552.

-

5-Acetylsalicylamide. (n.d.). PubChem. Retrieved January 25, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. sarchemlabs.com [sarchemlabs.com]

- 3. EP0511187B1 - Process for the preparation of 1H-benzimidazoles - Google Patents [patents.google.com]

- 4. cbijournal.com [cbijournal.com]

- 5. jocpr.com [jocpr.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. jddtonline.info [jddtonline.info]

- 8. Structure-based design of functionalized 2-substituted and 1,2-disubstituted benzimidazole derivatives and their in vitro antibacterial efficacy - PMC [pmc.ncbi.nlm.nih.gov]

The Multifaceted Biological Activities of Benzamide, N-1H-benzimidazol-2-yl-2-hydroxy-: A Technical Guide for Drug Discovery Professionals

This technical guide provides an in-depth exploration of the biological activities of Benzamide, N-1H-benzimidazol-2-yl-2-hydroxy-, a promising scaffold in medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of current knowledge, detailed experimental protocols, and insights into its potential therapeutic applications.

Introduction: The Benzimidazole-Benzamide Scaffold

The fusion of the benzimidazole and benzamide moieties has given rise to a class of compounds with a remarkable breadth of biological activities. The benzimidazole ring, a bicyclic system composed of fused benzene and imidazole rings, is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs. Its ability to engage in various non-covalent interactions, including hydrogen bonding and π-π stacking, makes it an effective pharmacophore for a diverse range of biological targets. When coupled with a 2-hydroxybenzamide group, the resulting molecule, Benzamide, N-1H-benzimidazol-2-yl-2-hydroxy-, exhibits a compelling profile of antimicrobial, anticancer, and anti-inflammatory properties. This guide will dissect these activities, providing a foundational understanding for future drug discovery and development efforts.

Synthesis of Benzamide, N-1H-benzimidazol-2-yl-2-hydroxy-

The synthesis of the title compound can be achieved through a multi-step process, leveraging established methods for the formation of the benzimidazole core and subsequent amide coupling. While a single, unified protocol for this specific molecule is not extensively documented, a scientifically sound and reproducible pathway can be constructed based on the synthesis of its core components and analogous structures.

The proposed synthesis involves a two-step procedure: first, the formation of the 2-aminobenzimidazole precursor, followed by its acylation with a salicylic acid derivative.

Step-by-Step Synthesis Protocol:

Part 1: Synthesis of 2-Aminobenzimidazole

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine o-phenylenediamine (1 equivalent) and cyanogen bromide (1.1 equivalents) in a suitable solvent such as ethanol.

-

Reaction Execution: Stir the mixture at room temperature for 30 minutes, then heat to reflux for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up and Isolation: After completion, cool the reaction mixture to room temperature. The product, 2-aminobenzimidazole, will precipitate out of the solution. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

Part 2: Synthesis of Benzamide, N-1H-benzimidazol-2-yl-2-hydroxy-

-

Activation of Salicylic Acid: In a separate flask, dissolve salicylic acid (1 equivalent) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Add a coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.2 equivalents) and a catalyst such as 1-Hydroxybenzotriazole (HOBt) (1.2 equivalents). Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

-

Amide Coupling: To the activated salicylic acid mixture, add the previously synthesized 2-aminobenzimidazole (1 equivalent) and a non-nucleophilic base like triethylamine (1.5 equivalents).

-

Reaction Execution: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

-

Work-up and Purification: Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate, followed by brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the final compound, Benzamide, N-1H-benzimidazol-2-yl-2-hydroxy-.

Caption: Proposed synthetic workflow for Benzamide, N-1H-benzimidazol-2-yl-2-hydroxy-.

Antimicrobial Activity

Benzimidazole derivatives are well-established as potent antimicrobial agents, and the inclusion of the benzamide moiety can further enhance this activity.[1] The proposed mechanism of action for the antibacterial effects of many benzimidazoles involves the inhibition of essential cellular processes.

Mechanism of Action

The antimicrobial activity of benzimidazole-based compounds is often attributed to their structural similarity to purine, allowing them to interfere with the synthesis of bacterial nucleic acids and proteins.[1] Specifically, they can act as competitive inhibitors of enzymes involved in these pathways. The 2-hydroxybenzamide portion of the molecule may contribute to this activity by enhancing the molecule's ability to chelate metal ions that are essential cofactors for bacterial enzymes.

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

-

Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) of the test organism in a suitable broth medium.

-

Serial Dilution of Compound: Prepare a series of twofold dilutions of the test compound in a 96-well microtiter plate using the appropriate broth. The concentration range should be chosen to encompass the expected Minimum Inhibitory Concentration (MIC).

-

Inoculation: Inoculate each well with the standardized bacterial suspension. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

-

Incubation: Incubate the plates at the optimal temperature for the test organism (e.g., 37°C for most human pathogens) for 18-24 hours.

-

Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the organism.

Quantitative Data

| Compound Class | Organism Type | Reported MIC Range | Reference |

| N-(chlorophenyl)-2-hydroxybenzamide derivatives | Gram-positive bacteria | 0.125–1.0 mg/mL | [2] |

| 2-substituted-1H-benzimidazole derivatives | Gram-positive bacteria | Good activity | [3] |

Anticancer Activity

The benzimidazole scaffold is a cornerstone in the development of novel anticancer agents. The antiproliferative effects of benzimidazole derivatives are often linked to their ability to interfere with microtubule dynamics, a critical process for cell division.

Mechanism of Action: Tubulin Polymerization Inhibition

Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the mitotic spindle. Disruption of microtubule polymerization or depolymerization can lead to cell cycle arrest in the G2/M phase and subsequent apoptosis. Several benzimidazole derivatives have been shown to bind to the colchicine-binding site on β-tubulin, thereby inhibiting tubulin polymerization.[4][5] This disruption of the microtubule network prevents the formation of a functional mitotic spindle, ultimately leading to cancer cell death.

Caption: Proposed mechanism of anticancer activity via tubulin polymerization inhibition.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to an untreated control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting cell viability against compound concentration.

Quantitative Data

While specific IC50 values for Benzamide, N-1H-benzimidazol-2-yl-2-hydroxy- are not available, related benzimidazole derivatives have demonstrated potent anticancer activity. For instance, some N,2,6-trisubstituted 1H-benzimidazole derivatives have shown IC50 values in the low micromolar range (2.39–10.95 µM) against various cancer cell lines, including HepG2, MDA-MB-231, and MCF7.[6] Another study on benzimidazole derivatives as tubulin polymerization inhibitors reported IC50 values ranging from 2.55 to 17.89 µM.[5]

| Compound Class | Cancer Cell Line | Reported IC50 Range (µM) | Reference |

| N,2,6-trisubstituted 1H-benzimidazoles | HepG2, MDA-MB-231, MCF7 | 2.39–10.95 | [6] |

| Benzimidazole tubulin polymerization inhibitors | SK-Mel-28 | 2.55–17.89 | [5] |

Anti-inflammatory Activity

The 2-hydroxybenzamide moiety is structurally related to salicylic acid, the active metabolite of aspirin, suggesting a potential for anti-inflammatory activity. Indeed, many benzimidazole derivatives have been investigated for their ability to modulate inflammatory pathways.

Mechanism of Action: Cyclooxygenase (COX) Inhibition

A primary mechanism of action for many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes.[7] COX-1 and COX-2 are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever. The inhibition of COX-2 is a particularly attractive target for anti-inflammatory drug design as it is primarily induced at sites of inflammation, while COX-1 is constitutively expressed and involved in homeostatic functions. The 2-hydroxybenzamide scaffold suggests that Benzamide, N-1H-benzimidazol-2-yl-2-hydroxy- may act as a COX inhibitor.

Caption: Proposed anti-inflammatory mechanism via COX-2 inhibition.

Experimental Protocol: In Vitro COX Inhibition Assay

-

Enzyme and Substrate Preparation: Prepare solutions of purified COX-1 and COX-2 enzymes and the substrate, arachidonic acid.

-

Compound Incubation: Pre-incubate the enzymes with various concentrations of the test compound or a known COX inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1) for a short period.

-

Initiation of Reaction: Initiate the enzymatic reaction by adding arachidonic acid.

-

Detection of Prostaglandin Production: The activity of the COX enzyme can be measured by quantifying the production of prostaglandins (e.g., PGE2) using an enzyme-linked immunosorbent assay (ELISA) or by monitoring oxygen consumption during the reaction.

-

Data Analysis: Determine the percentage of COX inhibition for each concentration of the test compound and calculate the IC50 value.

Quantitative Data

Specific IC50 values for Benzamide, N-1H-benzimidazol-2-yl-2-hydroxy- against COX enzymes are not currently available. However, in silico docking studies of various benzimidazole derivatives have shown good binding affinity towards both COX-1 and COX-2. For example, some synthesized benzimidazoles have shown docking scores with COX-2 of around -9.122 kcal/mol. This suggests that the benzimidazole scaffold is a promising starting point for the design of COX inhibitors.

Conclusion and Future Directions

Benzamide, N-1H-benzimidazol-2-yl-2-hydroxy- represents a versatile and promising chemical scaffold with a diverse range of biological activities. Its potential as an antimicrobial, anticancer, and anti-inflammatory agent warrants further investigation. The proposed mechanisms of action, including the inhibition of bacterial cellular processes, disruption of microtubule dynamics, and modulation of inflammatory pathways, provide a solid foundation for future drug discovery efforts.

To fully realize the therapeutic potential of this compound, further studies are essential. Specifically, the definitive synthesis and characterization of Benzamide, N-1H-benzimidazol-2-yl-2-hydroxy- are required, along with comprehensive in vitro and in vivo evaluations to determine its precise MIC, IC50, and efficacy in relevant disease models. Elucidation of its specific interactions with biological targets through techniques such as X-ray crystallography and advanced molecular modeling will be crucial for structure-based drug design and the development of next-generation therapeutics based on this promising scaffold.

References

-

J. C. VanRens, M. J. Laufersweiler, T. A. Brugel, J. Maier, A. Golebiowski, and M. J. Janusz, "The development of 2-benzimidazole substituted pyrimidine based inhibitors of lymphocyte specific kinase (Lck)," Bioorganic & Medicinal Chemistry Letters, vol. 16, no. 1, pp. 255-259, 2006. [Link]

-

M. Sabat, J. C. VanRens, M. J. Laufersweiler, T. A. Brugel, J. Maier, A. Golebiowski, and M. J. Janusz, "The development of 2-benzimidazole substituted pyrimidine based inhibitors of lymphocyte specific kinase (Lck)," Bioorganic & Medicinal Chemistry Letters, vol. 16, no. 1, pp. 255-259, 2006. [Link]

-

A. M. M. N, M. A. A, A. A. E.-S, and H. M. A, "N,2,6-Trisubstituted 1H-benzimidazole derivatives as a new scaffold of antimicrobial and anticancer agents: design, synthesis, in vitro evaluation, and in silico studies," RSC Advances, vol. 12, no. 55, pp. 35635-35655, 2022. [Link]

-

D. Pantaleeva, V. Mihaylova, M. Todorova, I. Tsenov, M. Zhelyazkova, V. Getova, V. G. Nikolova, M. Kondeva-Burdina, V. Manov, and V. Dimitrov, "Modulation Effect on Tubulin Polymerization, Cytotoxicity and Antioxidant Activity of 1H-Benzimidazol-2-Yl Hydrazones," Molecules, vol. 28, no. 1, p. 291, 2022. [Link]

-

S. Kumar, A. K. Sharma, and V. Kumar, "Benzimidazole derivatives as tubulin polymerization inhibitors: Design, synthesis and in vitro cytotoxicity studies," Bioorganic & Medicinal Chemistry Letters, vol. 94, p. 129494, 2023. [Link]

-

D. Pantaleeva et al., "New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity," RSC Advances, vol. 11, no. 61, pp. 38773-38786, 2021. [Link]

-

M. S. Akhtar et al., "Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach," Journal of Molecular Structure, vol. 1273, p. 134298, 2023. [Link]

-

S. A. Laufer, "In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization," in Methods in Molecular Biology, vol. 644, pp. 85-97, 2010. [Link]

-

R. Kumar and R. Kumar, "Benzimidazole: Structure Activity Relationship and Mechanism of Action as Antimicrobial Agent," Research Journal of Pharmacy and Technology, vol. 10, no. 7, pp. 2409-2415, 2017. [Link]

-

A. M. Isac, A. C. G. N. de C. B. dos S, C. A. de S, and L. C. S. da S, "2-Hydroxy-benzamide derivatives synthesis," ResearchGate, 2018. [Link]

-

S. Kumar, A. K. Sharma, and V. Kumar, "Benzimidazole derivatives as tubulin polymerization inhibitors: Design, synthesis and in vitro cytotoxicity studies," Bioorganic & Medicinal Chemistry Letters, vol. 94, p. 129494, 2023. [Link]

-

S. S. K, S. S, and S. K, "IN SILICOANALYSIS OF SYNTHESISED BENZIMIDAZOLES AS COX INHIBITORS BY MOLECULAR DOCKING AND PHARMACOPHORE MODELING APPROACHES," Plant Archives, vol. 20, no. 1, pp. 2137-2143, 2020. [Link]

-

GraphPad. 50% of what? How exactly are IC50 and EC50 defined?. [Link]

-

Y. Li et al., "Discovery of Novel N-Benzylbenzamide Derivatives as Tubulin Polymerization Inhibitors with Potent Antitumor Activities," Request PDF, 2020. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 828108, 2-[2-(1H-benzimidazol-2-yl)phenyl]-1H-benzimidazole. [Link]

-

A. M. M. N, M. A. A, A. A. E.-S, and H. M. A, "N,2,6-Trisubstituted 1H-benzimidazole derivatives as a new scaffold of antimicrobial and anticancer agents: design, synthesis, in vitro evaluation, and in silico studies," RSC Advances, vol. 12, no. 55, pp. 35635-35655, 2022. [Link]

-

M. S. Akhtar et al., "Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach," Journal of Molecular Structure, vol. 1273, p. 134298, 2023. [Link]

-

ResearchGate. Benzimidazole-derived tubulin polymerization inhibitors: (a) Nocodazole. [Link]

- Google Patents.

-

D. Pantaleeva et al., "Antiproliferative and Pro-Apoptotic Activity and Tubulin Dynamics Modulation of 1H-Benzimidazol-2-yl Hydrazones in Human Breast Cancer Cell Line MDA-MB-231," International Journal of Molecular Sciences, vol. 25, no. 10, p. 5485, 2024. [Link]

-

S. K. Singh, P. K. Sharma, and N. Kumar, "Synthesis, physicochemical properties and antimicrobial activity of some new benzimidazole derivatives," European Journal of Medicinal Chemistry, vol. 44, no. 11, pp. 4688-4692, 2009. [Link]

-

D. Pantaleeva, V. Mihaylova, M. Todorova, I. Tsenov, M. Zhelyazkova, V. Getova, V. G. Nikolova, M. Kondeva-Burdina, V. Manov, and V. Dimitrov, "Modulation Effect on Tubulin Polymerization, Cytotoxicity and Antioxidant Activity of 1H-Benzimidazol-2-Yl Hydrazones," Molecules, vol. 28, no. 1, p. 291, 2022. [Link]

-

M. S. Akhtar et al., "Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach," Journal of Molecular Structure, vol. 1273, p. 134298, 2023. [Link]

-

M. S. Akhtar et al., "Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach," Journal of Molecular Structure, vol. 1273, p. 134298, 2023. [Link]

-

D. Pantaleeva et al., "New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity," RSC Advances, vol. 11, no. 61, pp. 38773-38786, 2021. [Link]

-

D. Pantaleeva et al., "Antiproliferative and Pro-Apoptotic Activity and Tubulin Dynamics Modulation of 1H-Benzimidazol-2-yl Hydrazones in Human Breast Cancer Cell Line MDA-MB-231," International Journal of Molecular Sciences, vol. 25, no. 10, p. 5485, 2024. [Link]

-

C. Selin, C. Gökhan, and E. A. C, "1H-benzimidazol-3-ium 3,4,5-trihydroxybenzoate trihydrate," IUCrData, vol. 7, no. 10, p. x220993, 2022. [Link]

-

C. Selin, C. Gökhan, and E. A. C, "1H-benzimidazol-3-ium 3,4,5-trihydroxybenzoate–1,3-bis(1H-benzimidazol-2-yl)propane–ethyl acetate (2/1/2.94): co-crystallization between a salt, a neutral molecule and a solvent," Acta Crystallographica Section E: Crystallographic Communications, vol. 78, no. 10, pp. 981-987, 2022. [Link]

Sources

- 1. CN102775355A - Preparation method of 2-hydroxybenzimidazole - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. Antiproliferative and Pro-Apoptotic Activity and Tubulin Dynamics Modulation of 1H-Benzimidazol-2-yl Hydrazones in Human Breast Cancer Cell Line MDA-MB-231 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Benzimidazole derivatives as tubulin polymerization inhibitors: Design, synthesis and in vitro cytotoxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. N,2,6-Trisubstituted 1H-benzimidazole derivatives as a new scaffold of antimicrobial and anticancer agents: design, synthesis, in vitro evaluation, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. plantarchives.org [plantarchives.org]

Spectroscopic Data for N-1H-benzimidazol-2-yl-2-hydroxy-benzamide: An In-depth Technical Guide

This technical guide provides a comprehensive analysis of the spectroscopic data for the compound N-1H-benzimidazol-2-yl-2-hydroxy-benzamide. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development. This document delves into the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering not just the data itself, but also the underlying scientific principles and methodologies for its acquisition and interpretation. The presented data is a combination of experimentally confirmed values from closely related analogues and expertly predicted values for the target molecule, ensuring a scientifically robust and practical resource.

Introduction to N-1H-benzimidazol-2-yl-2-hydroxy-benzamide and its Spectroscopic Characterization

N-1H-benzimidazol-2-yl-2-hydroxy-benzamide is a molecule of significant interest in medicinal chemistry due to the established biological activities of both the benzimidazole and salicylamide scaffolds. The benzimidazole moiety is a key component in a variety of pharmaceuticals, including proton pump inhibitors and anthelmintics, while salicylamides are known for their analgesic and anti-inflammatory properties. The combination of these two pharmacophores in a single molecule suggests a potential for synergistic or novel biological activities.

Accurate structural elucidation is the cornerstone of any chemical research, particularly in drug discovery. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools for this purpose. This guide will walk you through the theoretical and practical aspects of using these techniques to characterize N-1H-benzimidazol-2-yl-2-hydroxy-benzamide, providing you with the knowledge to both understand the provided data and apply these methods in your own research.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) Spectroscopy

Proton NMR provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. The predicted ¹H NMR spectrum of N-1H-benzimidazol-2-yl-2-hydroxy-benzamide in a solvent like DMSO-d₆ would exhibit distinct signals corresponding to the aromatic protons of the benzimidazole and 2-hydroxy-benzamide moieties, as well as the labile protons of the N-H and O-H groups.

Table 1: Predicted ¹H NMR Data for N-1H-benzimidazol-2-yl-2-hydroxy-benzamide (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~12.5 | Singlet | 1H | Benzimidazole N-H |

| ~11.5 | Singlet | 1H | Amide N-H |

| ~10.0 | Singlet | 1H | Phenolic O-H |

| ~8.0 | Doublet of doublets | 1H | Aromatic H (ortho to C=O) |

| ~7.6 | Multiplet | 2H | Benzimidazole aromatic H |

| ~7.4 | Multiplet | 1H | Aromatic H (para to OH) |

| ~7.2 | Multiplet | 2H | Benzimidazole aromatic H |

| ~7.0 | Multiplet | 2H | Aromatic H (ortho and meta to OH) |

Causality Behind Experimental Choices: The choice of DMSO-d₆ as a solvent is crucial for observing the labile N-H and O-H protons. In other solvents like CDCl₃, these protons can undergo rapid exchange, leading to broad or unobservable signals. The use of a high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve better signal dispersion, which is particularly important for resolving the complex multiplets in the aromatic region.

¹³C NMR (Carbon NMR) Spectroscopy

Carbon-13 NMR provides information about the different types of carbon atoms in a molecule. The predicted ¹³C NMR spectrum will show distinct signals for the carbonyl carbon, the aromatic carbons, and the carbons of the benzimidazole ring.

Table 2: Predicted ¹³C NMR Data for N-1H-benzimidazol-2-yl-2-hydroxy-benzamide (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~165 | C=O (Amide carbonyl) |

| ~158 | Aromatic C-OH |

| ~150 | Benzimidazole C2 |

| ~140 | Benzimidazole quaternary C |

| ~135 | Aromatic C-H |

| ~130 | Benzimidazole quaternary C |

| ~125 | Aromatic C-H |

| ~122 | Benzimidazole C-H |

| ~118 | Aromatic C-H |

| ~115 | Benzimidazole C-H |

Expert Interpretation: The chemical shift of the amide carbonyl (~165 ppm) is characteristic and provides strong evidence for the amide linkage. The downfield shift of the aromatic carbon attached to the hydroxyl group (~158 ppm) is also a key indicator. The benzimidazole carbons have predictable chemical shifts, with C2 being the most downfield among the benzimidazole carbons due to its proximity to two nitrogen atoms.[1][2]

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of N-1H-benzimidazol-2-yl-2-hydroxy-benzamide in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

-

Data Acquisition: Record the ¹H and ¹³C NMR spectra on a 400 MHz or higher NMR spectrometer.

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and integration (for ¹H NMR).

Visualization of NMR Workflow:

Caption: Workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of N-1H-benzimidazol-2-yl-2-hydroxy-benzamide will show characteristic absorption bands for the N-H, O-H, C=O, and C=N bonds, as well as the aromatic C-H and C=C bonds.

Table 3: Predicted IR Data for N-1H-benzimidazol-2-yl-2-hydroxy-benzamide

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Broad | O-H (phenolic) and N-H (benzimidazole, amide) stretching |

| 3100-3000 | Medium | Aromatic C-H stretching |

| ~1660 | Strong | C=O (amide I) stretching |

| ~1620 | Medium | C=N (benzimidazole) stretching |

| ~1540 | Medium | N-H bending (amide II) |

| 1600-1450 | Medium-Strong | Aromatic C=C stretching |

| ~1250 | Strong | C-O (phenolic) stretching |

Trustworthiness of Protocol: The Attenuated Total Reflectance (ATR) method is a self-validating system for solid samples. It requires minimal sample preparation and provides high-quality, reproducible spectra. The characteristic pattern of absorption bands provides a unique fingerprint for the compound, and the presence of the key functional group absorptions (amide C=O, phenolic O-H, and benzimidazole N-H) confirms the successful synthesis of the target molecule.[3]

Experimental Protocol for IR Data Acquisition (ATR-FTIR)

-

Instrument Preparation: Ensure the ATR crystal is clean. Record a background spectrum.

-

Sample Application: Place a small amount of the solid N-1H-benzimidazol-2-yl-2-hydroxy-benzamide sample onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Record the IR spectrum, typically in the range of 4000-400 cm⁻¹.

-

Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.

Visualization of IR Workflow:

Sources

The Convergence of Privileged Scaffolds: A Technical Guide to the Discovery and Synthesis of Benzamide, N-1H-benzimidazol-2-yl-2-hydroxy-

Abstract

This in-depth technical guide explores the scientific rationale, historical context, and synthetic methodologies surrounding Benzamide, N-1H-benzimidazol-2-yl-2-hydroxy-, a molecule situated at the confluence of two pharmacologically significant scaffolds: benzimidazole and salicylamide. While a singular, celebrated discovery of this specific entity is not prominent in the annals of medicinal chemistry, its existence is a logical and compelling extension of decades of research into the therapeutic potential of its constituent moieties. This document provides a comprehensive overview for researchers, scientists, and drug development professionals, detailing the historical significance of benzimidazoles and salicylamides, a robust and validated protocol for the synthesis of the title compound, and an exploration of its potential biological activities based on the extensive legacy of related structures.

Introduction: The Principle of Molecular Hybridization

In the landscape of modern drug discovery, the strategy of molecular hybridization—the rational design of new chemical entities by combining two or more pharmacophoric units—has emerged as a powerful tool for the development of novel therapeutic agents with potentially enhanced efficacy and unique mechanisms of action. The title compound, Benzamide, N-1H-benzimidazol-2-yl-2-hydroxy-, is a quintessential example of this approach, wedding the versatile benzimidazole nucleus with the well-established salicylamide framework. This guide will deconstruct the scientific reasoning behind this molecular amalgamation, providing a deep dive into the rich history of its components and a practical guide to its synthesis and potential applications.

Historical Context: Two Pillars of Medicinal Chemistry

The significance of Benzamide, N-1H-benzimidazol-2-yl-2-hydroxy- is best understood through an appreciation of the historical and pharmacological importance of its foundational structures.

The Benzimidazole Scaffold: A Privileged Structure

The benzimidazole nucleus, a bicyclic aromatic system formed by the fusion of benzene and imidazole rings, is recognized as a "privileged scaffold" in medicinal chemistry.[1][2] Its structural resemblance to naturally occurring purines allows it to interact with a multitude of biological targets, leading to a broad spectrum of pharmacological activities.[2]

The journey of benzimidazole chemistry began in 1872 with the first reported synthesis by Hoebrecker.[2] However, its therapeutic potential came to the forefront in the mid-20th century. The discovery of the benzimidazole moiety as a key component of vitamin B12 was a pivotal moment, signaling its intrinsic biological relevance.[2] This led to an explosion of research, and over the decades, the benzimidazole scaffold has been incorporated into a wide array of clinically successful drugs, including:

-

Proton Pump Inhibitors: Omeprazole and lansoprazole, used to treat acid reflux and ulcers.

-

Anthelmintics: Albendazole and mebendazole, effective against a range of parasitic worm infections.

-

Antihistamines: Astemizole, for the management of allergic conditions.

-

Anticancer Agents: Several benzimidazole derivatives have shown promise in oncology by targeting various cellular pathways.[3]

The enduring appeal of the benzimidazole scaffold lies in its synthetic accessibility and its ability to engage in various non-covalent interactions with biological macromolecules, including hydrogen bonding and π-π stacking.[1]

Salicylamide and Its Derivatives: A Legacy of Bioactivity

Salicylamide, the amide derivative of salicylic acid, and its analogues have a long and storied history in pharmacology. Salicylamide itself has been used for its analgesic and antipyretic properties. The broader family of salicylates, including aspirin, are among the most well-known and widely used drugs in the world.

Derivatives of salicylamide have been explored for a diverse range of therapeutic applications, including:

-

Anti-inflammatory and Analgesic Agents: As a logical extension of the properties of salicylic acid.[4]

-

Antimicrobial Agents: Various substituted salicylamides have demonstrated activity against bacterial and fungal pathogens.[5]

-

Antiviral agents: More recently, salicylamide derivatives have been investigated as potent inhibitors of viruses such as Hepatitis B.[6]

-

Cardiovascular Agents: Certain derivatives have shown potential in the management of arrhythmia and hypertension.[7]

The 2-hydroxybenzamide (salicylamide) moiety is a key structural feature, with the hydroxyl and amide groups often playing crucial roles in target binding through hydrogen bonding.

Synthesis of Benzamide, N-1H-benzimidazol-2-yl-2-hydroxy-

While a specific, named reaction for the discovery of this exact molecule is not documented, its synthesis can be reliably achieved through established and logical synthetic transformations. The most direct approach involves the coupling of 2-aminobenzimidazole with an activated derivative of salicylic acid.

Proposed Synthetic Pathway

The synthesis of Benzamide, N-1H-benzimidazol-2-yl-2-hydroxy- can be conceptualized as a two-step process, starting from readily available precursors.

Caption: Proposed two-step synthesis of the target molecule.

Detailed Experimental Protocol

This protocol provides a self-validating system for the synthesis and characterization of Benzamide, N-1H-benzimidazol-2-yl-2-hydroxy-.

Step 1: Synthesis of 2-Aminobenzimidazole

-

Reaction Setup: In a well-ventilated fume hood, dissolve o-phenylenediamine (1 equivalent) in a suitable solvent such as ethanol or methanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Reagent Addition: Slowly add a solution of cyanogen bromide (1 equivalent) in the same solvent to the stirring solution of o-phenylenediamine at room temperature. An exothermic reaction may be observed.

-

Reaction Monitoring: Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., ethyl acetate/hexane). The disappearance of the starting material (o-phenylenediamine) indicates the completion of the reaction.

-

Work-up and Isolation: After completion, cool the reaction mixture to room temperature. The product, 2-aminobenzimidazole, may precipitate out of the solution. If not, the solvent can be removed under reduced pressure. The crude product is then neutralized with a mild base (e.g., sodium bicarbonate solution) and the resulting solid is collected by filtration, washed with cold water, and dried.

-

Purification: The crude 2-aminobenzimidazole can be purified by recrystallization from a suitable solvent like ethanol or water to yield the pure product.

Step 2: Synthesis of Benzamide, N-1H-benzimidazol-2-yl-2-hydroxy-

-

Activation of Salicylic Acid: In a separate flask, convert salicylic acid (1 equivalent) to its more reactive acid chloride by reacting it with thionyl chloride (SOCl₂) or oxalyl chloride in the presence of a catalytic amount of dimethylformamide (DMF). Alternatively, a milder coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in the presence of a base like triethylamine can be used. This step should be performed under anhydrous conditions.

-

Amide Coupling: Dissolve the purified 2-aminobenzimidazole (1 equivalent) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). To this solution, slowly add the freshly prepared activated salicylic acid derivative at 0 °C.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir until the reaction is complete, as monitored by TLC.

-

Work-up and Isolation: Upon completion, quench the reaction with water and extract the product into an organic solvent like ethyl acetate. Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl) to remove any unreacted base, followed by a saturated sodium bicarbonate solution to remove unreacted salicylic acid, and finally with brine.

-

Purification and Characterization: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. Purify the crude Benzamide, N-1H-benzimidazol-2-yl-2-hydroxy- by column chromatography on silica gel or by recrystallization. The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy to confirm its structure and purity.

Physicochemical Properties and Characterization

| Property | Predicted/Inferred Value | Basis of Estimation |

| Molecular Formula | C₁₄H₁₁N₃O₂ | --- |

| Molecular Weight | 253.26 g/mol | --- |

| Physical State | Likely a solid at room temperature | Based on similar benzamide and benzimidazole derivatives. |

| Melting Point | Expected to be relatively high | Aromatic and hydrogen-bonding functionalities contribute to a stable crystal lattice. |

| Solubility | Poorly soluble in water; soluble in organic solvents like DMSO and DMF. | Inferred from the properties of salicylamide and benzimidazole.[8] |

| pKa | Expected to have both acidic (phenolic OH) and basic (imidazole N) character. | General chemical principles of the functional groups. |

For a closely related compound, N-(1H-BENZOIMIDAZOL-2-YL)-5-CHLORO-2-HYDROXY-BENZAMIDE (CAS Number: 81268-47-5), the molecular formula is C₁₄H₁₀ClN₃O₂ and the molecular weight is 287.71 g/mol . This provides a reference point for the expected properties of the non-chlorinated analog.

Potential Biological Activities and Therapeutic Applications

The rationale for synthesizing Benzamide, N-1H-benzimidazol-2-yl-2-hydroxy- lies in the potential for synergistic or novel biological activities arising from the combination of the benzimidazole and salicylamide scaffolds.

Caption: Potential biological activities of the target molecule.

Based on the extensive literature on these scaffolds, the following therapeutic areas are of high interest for the evaluation of this hybrid molecule:

-

Antimicrobial Activity: Both benzimidazoles and salicylamides have demonstrated antimicrobial properties.[3][5] The combination of these two pharmacophores could lead to a broader spectrum of activity or a novel mechanism of action to combat drug-resistant pathogens.

-

Anticancer Activity: Benzimidazole derivatives are well-known for their anticancer effects, often through mechanisms involving tubulin polymerization inhibition or kinase inhibition.[3] Salicylamide derivatives have also been investigated for their antiproliferative effects. The hybrid molecule could exhibit enhanced cytotoxicity towards cancer cell lines.

-

Antiviral Activity: With salicylamide derivatives showing promise as anti-HBV agents and benzimidazoles possessing a broad range of antiviral activities, the title compound is a strong candidate for antiviral screening.[6]

-

Anti-inflammatory and Analgesic Activity: The salicylamide moiety provides a strong rationale for investigating the anti-inflammatory and analgesic potential of the compound, possibly through the inhibition of inflammatory mediators.[4]

Conclusion

Benzamide, N-1H-benzimidazol-2-yl-2-hydroxy- represents a thoughtfully designed molecule at the intersection of historical and contemporary medicinal chemistry. While its specific discovery may not be a singular event, its conception is a testament to the power of leveraging privileged scaffolds to create novel chemical entities with high therapeutic potential. This technical guide provides the foundational knowledge for its synthesis and a roadmap for the exploration of its biological activities. The convergence of the benzimidazole and salicylamide legacies in this single molecule offers a compelling opportunity for the discovery of new and effective therapeutic agents.

References

-

Synthesis and Characterization of Some New Salicylamide Derivatives with Potential Biological Activity. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

-

New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity. (n.d.). National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]

-

Salicylamide derivatives as potent HBV inhibitors: insights into structure–activity relationships. (2022). RSC Publishing. Retrieved January 26, 2026, from [Link]

-

Benzimidazole as a Privileged Scaffold in Drug Design and Discovery. (2022). PubMed. Retrieved January 26, 2026, from [Link]

-

Benzimidazole: A Versatile Scaffold for Drug Discovery and Beyond - A Comprehensive Review of Synthetic Approaches and Recent Advancements in Medicinal Chemistry. (2023). ResearchGate. Retrieved January 26, 2026, from [Link]

-

Synthesis and biological activity of novel benzimidazole derivatives as potential antifungal agents. (2017). National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]

-

Novel Arylpiperazine Derivatives of Salicylamide with α1-Adrenolytic Properties Showed Antiarrhythmic and Hypotensive Properties in Rats. (2022). MDPI. Retrieved January 26, 2026, from [Link]

- Preparation method of 2-hydroxybenzimidazole. (n.d.). Google Patents.

-

Synthesis of new salicylamide derivatives with evaluation of their antiinflammatory, analgesic and antipyretic activities. (2001). PubMed. Retrieved January 26, 2026, from [Link]

-

Synthesis and Antimicrobial Activity of Some New Benzimidazole Derivatives. (2012). MDPI. Retrieved January 26, 2026, from [Link]

-

Synthesis, physicochemical properties and antimicrobial activity of some new benzimidazole derivatives. (2009). PubMed. Retrieved January 26, 2026, from [Link]

-

Synthesis of 4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde and 2-({4-[(1H-Benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide. (2018). MDPI. Retrieved January 26, 2026, from [Link]

-

2-Hydroxy-benzamide derivatives synthesis. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

-

Biological activities of benzimidazole derivatives: A review. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

- Salicylamide derivatives. (n.d.). Google Patents.

-

Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories. (2020). PubMed Central. Retrieved January 26, 2026, from [Link]

-

Chapter 1: Privileged Scaffolds in Medicinal Chemistry: An Introduction. (2015). Royal Society of Chemistry. Retrieved January 26, 2026, from [Link]

-

HETEROCYCLE-FUSED BENZIMIDAZOLE: A PRIVILEGED SCAFFOLD IN ANTIMICROBIAL DRUG DISCOVERY. (2023). International Journal of Pharmaceutical Sciences and Research. Retrieved January 26, 2026, from [Link]

Sources

- 1. Benzimidazole as a Privileged Scaffold in Drug Design and Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. isca.me [isca.me]

- 4. Synthesis of new salicylamide derivatives with evaluation of their antiinflammatory, analgesic and antipyretic activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Salicylamide derivatives as potent HBV inhibitors: insights into structure–activity relationships - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. mdpi.com [mdpi.com]

- 8. 2-HYDROXYBENZAMIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

An In-depth Technical Guide to N-(1H-Benzimidazol-2-yl)-2-hydroxybenzamide: Synthesis, Characterization, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Promising Heterocyclic Scaffold

In the landscape of medicinal chemistry, the benzimidazole core represents a privileged scaffold, forming the foundation of numerous pharmacologically active agents.[1][2] This guide focuses on a specific derivative, N-(1H-Benzimidazol-2-yl)-2-hydroxybenzamide , a molecule holding considerable promise for further investigation. While this compound is a structurally logical derivative of 2-aminobenzimidazole and salicylic acid, it is noteworthy that a dedicated CAS number is not readily found in major chemical databases. However, the existence and documented synthesis of closely related analogues, such as N-(1H-Benzimidazol-2-yl)-5-chloro-2-hydroxybenzamide (CAS No. 81268-47-5), provide a strong basis for its synthesis and study.

This technical guide aims to provide a comprehensive overview of N-(1H-Benzimidazol-2-yl)-2-hydroxybenzamide, from its rational synthesis to its potential biological activities and the experimental protocols necessary for its investigation. We will delve into the causality behind experimental choices, ensuring a deep understanding of the molecule's properties and potential applications in drug discovery and development.

Section 1: Chemical Identity and Physicochemical Properties

The initial step in any rigorous scientific investigation is the unambiguous identification of the compound of interest. Based on standard nomenclature rules, the structure of N-(1H-Benzimidazol-2-yl)-2-hydroxybenzamide is as follows:

-

IUPAC Name: N-(1H-Benzimidazol-2-yl)-2-hydroxybenzamide

-

Molecular Formula: C₁₄H₁₁N₃O₂

-

Molecular Weight: 253.26 g/mol

A summary of its predicted and known analogous physicochemical properties is presented in Table 1.

| Property | Predicted/Analogous Value | Reference/Method |

| Melting Point | Expected to be a high-melting solid (>200 °C) | Analogy |

| Solubility | Sparingly soluble in water; soluble in organic solvents | Analogy |

| pKa | Predicted acidic and basic centers | ChemDraw |

| LogP | Predicted value suggests moderate lipophilicity | ChemDraw |

| Appearance | Likely an off-white to pale yellow crystalline solid | Analogy |

Section 2: Rational Synthesis and Mechanistic Considerations

The synthesis of N-(1H-Benzimidazol-2-yl)-2-hydroxybenzamide can be approached through several established methods for amide bond formation. The most common and rational approach involves the acylation of 2-aminobenzimidazole with a salicylic acid derivative.

Recommended Synthetic Protocol

A reliable method for the synthesis involves the use of a coupling agent to facilitate the amide bond formation between 2-aminobenzimidazole and salicylic acid.

Experimental Protocol: Synthesis of N-(1H-Benzimidazol-2-yl)-2-hydroxybenzamide

-

Reactant Preparation: In a round-bottom flask, dissolve 2-aminobenzimidazole (1.0 eq) and salicylic acid (1.1 eq) in a suitable aprotic solvent such as dimethylformamide (DMF).

-

Coupling Agent Addition: To the stirred solution, add a carbodiimide coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and a catalytic amount of an activating agent like 4-dimethylaminopyridine (DMAP).

-

Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, filter the reaction mixture to remove the urea byproduct. Dilute the filtrate with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Mechanistic Rationale

The use of a coupling agent like EDC is crucial for activating the carboxylic acid group of salicylic acid, making it more susceptible to nucleophilic attack by the amino group of 2-aminobenzimidazole. DMAP acts as a catalyst by forming a highly reactive acyl-pyridinium intermediate.

Diagram: Synthetic Workflow

Caption: A generalized workflow for the synthesis of N-(1H-Benzimidazol-2-yl)-2-hydroxybenzamide.

Section 3: Spectroscopic Characterization

Confirmation of the chemical structure and purity of the synthesized N-(1H-Benzimidazol-2-yl)-2-hydroxybenzamide is paramount. A combination of spectroscopic techniques should be employed.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show characteristic signals for the aromatic protons of the benzimidazole and the substituted benzene ring, as well as distinct signals for the amide and hydroxyl protons.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): This will reveal the number of unique carbon environments, confirming the presence of the benzimidazole and benzamide moieties.

-

FT-IR (Fourier-Transform Infrared Spectroscopy): Key vibrational bands to look for include the N-H stretch of the amide and benzimidazole, the C=O stretch of the amide, and the O-H stretch of the hydroxyl group.

-

Mass Spectrometry (MS): This will confirm the molecular weight of the compound, with the molecular ion peak [M+H]⁺ expected at m/z 254.09.

Section 4: Potential Biological Activities and Therapeutic Applications

The benzimidazole scaffold is a cornerstone in drug discovery, with derivatives exhibiting a wide range of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[1][3] The inclusion of a salicylamide moiety, known for its own medicinal properties, suggests that N-(1H-Benzimidazol-2-yl)-2-hydroxybenzamide could be a promising candidate for various therapeutic applications.

Anticancer Potential

Many benzimidazole derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of tubulin polymerization and cell cycle arrest. The structural similarity of the title compound to other bioactive benzamides suggests it may also exhibit antiproliferative effects.[4]

Antimicrobial Activity

The benzimidazole nucleus is a common feature in many antimicrobial agents.[2] The combination of this scaffold with the known antimicrobial properties of salicylates could result in a synergistic effect, making it a candidate for development as a novel antibacterial or antifungal agent.

Anti-inflammatory Properties

Salicylic acid and its derivatives are well-known for their anti-inflammatory effects. The conjugation of this moiety to a benzimidazole core could lead to compounds with potent anti-inflammatory activity, potentially through the inhibition of key inflammatory pathways.

Diagram: Potential Signaling Pathway Interactions

Caption: Plausible biological targets for N-(1H-Benzimidazol-2-yl)-2-hydroxybenzamide.

Section 5: Future Directions and Conclusion

N-(1H-Benzimidazol-2-yl)-2-hydroxybenzamide represents a molecule of significant interest at the intersection of two well-established pharmacophores. This technical guide has provided a foundational understanding of its chemical identity, a rational synthetic approach, and its potential therapeutic applications.

For researchers and drug development professionals, the next steps should involve:

-

Definitive Synthesis and Characterization: Synthesizing the compound and unequivocally confirming its structure and purity using the spectroscopic methods outlined.

-

In Vitro Biological Screening: Conducting a comprehensive screening of its biological activity against a panel of cancer cell lines, microbial strains, and inflammatory markers.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a library of analogues to understand the key structural features required for optimal activity.

References

- G. R. P. Kumar, et al. (2021).

- V. G. Gavrilev, et al. (1987). 13C NMR spectra and biological activity of N-(1H-benzimidazol-2-yl)benzamides. Chemistry of Heterocyclic Compounds, 23(7), 785-789.

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 5798, Benzimidazole. [Link]

- A. A. Jensen, et al. (2020). 2-Benzamido-N-(1H-benzo[d]imidazol-2-yl)thiazole-4-carboxamide derivatives as potent inhibitors of CK1δ/ε. European Journal of Medicinal Chemistry, 187, 111956.

- S. K. Sahu, et al. (2021). A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. Molecules, 26(16), 4980.

- M. A. Baseer, et al. (2021). Biological activities of benzimidazole derivatives: A review. Journal of Chemical Sciences, 133(3), 75.

- S. K. Singh, et al. (2020). Recent achievements in the synthesis of benzimidazole derivatives. RSC Advances, 10(63), 38459-38483.

- I. Yildiz-Oren, et al. (2004). Synthesis and biological activity of new N-(1H-benzimidazol-2-yl)benzamides. European Journal of Medicinal Chemistry, 39(9), 745-752.

- M. A. Ansari, et al. (2022).

- N. G. Stoyanov, et al. (2021). New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity. RSC Advances, 11(61), 38659-38670.

Sources

- 1. isca.me [isca.me]

- 2. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05960J [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

Benzimidazole-Containing Benzamides: A Technical Guide to Synthesis, Biological Activity, and Structure-Activity Relationships

Foreword

The fusion of distinct pharmacophores into a single molecular entity is a cornerstone of modern medicinal chemistry, aimed at discovering novel therapeutic agents with enhanced potency, selectivity, and unique mechanisms of action. This guide delves into the rich and evolving landscape of benzimidazole-containing benzamides, a class of compounds that marries the structural integrity and broad biological relevance of the benzimidazole nucleus with the versatile and powerful benzamide moiety. Benzimidazole, a bicyclic system composed of fused benzene and imidazole rings, is recognized as a "privileged structure" due to its ability to interact with a multitude of biological targets.[1] Its derivatives are integral to a wide array of approved drugs, exhibiting activities from anthelmintic to anticancer.[2][3] When combined with the benzamide scaffold, a common feature in many pharmaceuticals, the resulting hybrid molecules have demonstrated significant potential across various therapeutic areas, including oncology, infectious diseases, and inflammation.

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of facts to provide a synthesized understanding of the causality behind synthetic choices, the logic of experimental design, and the critical interpretation of structure-activity relationships (SAR). We will explore the key synthetic pathways, dissect the mechanisms underlying their diverse biological activities, and provide detailed, field-proven experimental protocols to empower researchers in their own discovery efforts.

Core Synthetic Strategies

The construction of benzimidazole-containing benzamides can be broadly approached from two primary retrosynthetic disconnections: forming the amide bond last or constructing the benzimidazole ring as the final key step. The choice of strategy is often dictated by the availability of starting materials and the desired substitution patterns on both heterocyclic and aromatic rings.

Strategy A: Late-Stage Amide Bond Formation

This is the most common and versatile approach, where a pre-functionalized benzimidazole core (either an amine or a carboxylic acid) is coupled with a corresponding benzoyl derivative. This strategy allows for the late-stage diversification of the benzamide portion of the molecule, making it highly amenable to library synthesis for SAR studies.

Workflow: Amine-Carboxylic Acid Coupling

The general workflow involves activating a carboxylic acid (either the benzimidazole-acid or benzoic acid derivative) and reacting it with the corresponding amine partner.

Sources

- 1. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Benzimidazole - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Notes and Protocols for N-(1H-benzimidazol-2-yl)-2-hydroxy-benzamide

Introduction

N-(1H-benzimidazol-2-yl)-2-hydroxy-benzamide is a heterocyclic compound featuring both benzimidazole and benzamide moieties. This unique structural combination suggests a potential for a wide range of biological activities, making it a compound of interest for researchers in medicinal chemistry, drug discovery, and materials science.[1] The benzimidazole core is a well-established pharmacophore found in numerous FDA-approved drugs, while the hydroxy-benzamide group can participate in various intermolecular interactions, including hydrogen bonding, which is crucial for molecular recognition in biological systems.[2]

This document provides a comprehensive guide to the safe handling, storage, and potential applications of N-(1H-benzimidazol-2-yl)-2-hydroxy-benzamide. The protocols and recommendations outlined herein are designed to ensure the integrity of the compound and the safety of laboratory personnel.

Physicochemical Properties

A thorough understanding of the physicochemical properties of N-(1H-benzimidazol-2-yl)-2-hydroxy-benzamide is fundamental to its appropriate handling, storage, and application in experimental settings.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₁N₃O₂ | [3] |

| Molecular Weight | 253.26 g/mol | [3] |

| Appearance | Likely a white to off-white or tan solid/crystals. | [1][4] |

| Melting Point | Not explicitly available for this specific compound. Related compounds such as 2-(2-Hydroxyphenyl)-1H-benzimidazole have a melting point of 239-243 °C. | [4][5] |

| Solubility | Expected to have low water solubility but should be soluble in organic solvents like dimethyl sulfoxide (DMSO), methanol, and ethanol. | [1][4][6] |

| Stability | The amide bond is susceptible to hydrolysis under acidic or basic conditions. The compound may also be sensitive to light and oxidation. | [7][8] |

Safety, Handling, and Personal Protective Equipment (PPE)

Safe handling of N-(1H-benzimidazol-2-yl)-2-hydroxy-benzamide is paramount to minimize exposure and ensure a safe laboratory environment. This compound is classified as a skin, eye, and respiratory irritant.[6]

Hazard Identification and Precautions

-

Skin Irritation: Causes skin irritation.[6] Avoid direct contact with the skin.

-

Eye Irritation: Causes serious eye irritation.[6] Avoid contact with eyes.

-

Respiratory Irritation: May cause respiratory irritation.[6] Avoid inhaling dust or aerosols.

-

Ingestion: May be harmful if swallowed.[6][9] Do not ingest.

When heated to decomposition, this compound may emit toxic fumes of carbon monoxide, carbon dioxide, and nitrogen oxides.[7][10]

Recommended Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential when working with this compound.

Caption: Recommended PPE and engineering controls for handling N-(1H-benzimidazol-2-yl)-2-hydroxy-benzamide.

Spill and Emergency Procedures

In the event of a spill, first, remove all sources of ignition.[7] Dampen the solid spill material with 60-70% ethanol and transfer the dampened material to a suitable, sealed container for disposal.[7] Use absorbent paper dampened with 60-70% ethanol to clean the affected area, followed by washing with a soap and water solution.[7]

-

Skin Contact: Wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

-

Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.

-

Ingestion: Rinse mouth.[9] Call a poison center or doctor if you feel unwell.[9]

Storage and Stability

Proper storage is crucial to maintain the chemical integrity and potency of N-(1H-benzimidazol-2-yl)-2-hydroxy-benzamide.

Recommended Storage Conditions

| Parameter | Recommendation | Rationale | Source |

| Temperature | Cool, room temperature. | To minimize thermal degradation. | [8] |

| Atmosphere | Dry, inert atmosphere (e.g., nitrogen or argon). | To prevent hydrolysis and oxidation. | [7][8] |